N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride
Overview
Description
N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride: is a chemical compound with the molecular formula C6H14ClN3O It is a derivative of guanidine, featuring a tetrahydrofuran ring attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride typically involves the reaction of tetrahydro-2-furanylmethylamine with a guanidine precursor. One common method is the guanylation of tetrahydro-2-furanylmethylamine using a guanidine derivative such as S-methylisothiourea. The reaction is carried out under mild conditions, often in the presence of a base like sodium hydroxide, to facilitate the formation of the guanidine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of solid-supported reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the guanidine structure .
Scientific Research Applications
Chemistry: In chemistry, N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its guanidine moiety is known to interact with biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to its potential as a drug candidate .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used in protein denaturation studies.
N,N’-Disubstituted guanidines: Compounds with similar guanidine structures but different substituents, used in various chemical and biological applications.
Uniqueness: N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-4-5-2-1-3-10-5;/h5H,1-4H2,(H4,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQPFFPXJARPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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